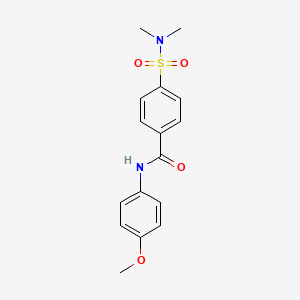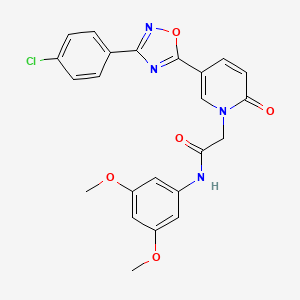
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. This compound has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors in the brain. This leads to an increase in the activity of GABA receptors, which in turn leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anxiolytic and sedative effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have some analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a high yield. However, one of the main limitations is its cost, as it can be quite expensive to obtain.
Orientations Futures
There are many future directions for the use of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One possible direction is in the development of new drugs for the treatment of anxiety and other neurological disorders. Another possible direction is in the study of the role of GABA receptors in the brain and their potential as targets for drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. Its high purity and stability make it an ideal compound for use in lab experiments, and there are many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-bromo-1-butyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol and formaldehyde in the presence of a catalyst. This method yields a high purity product with a yield of up to 80%.
Applications De Recherche Scientifique
4-bromo-1-butyl-5-(isopropoxymethyl)-1H-pyrazole has been used in various scientific research applications. One of the most notable applications is in the field of neuroscience, where it has been used to study the role of GABA receptors in the brain. It has also been used in the field of pharmacology to study the effects of various drugs on the central nervous system.
Propriétés
IUPAC Name |
4-bromo-1-butyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-4-5-6-14-11(8-15-9(2)3)10(12)7-13-14/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMDWNMGCXWNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid](/img/structure/B2578247.png)
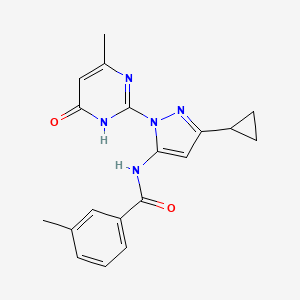

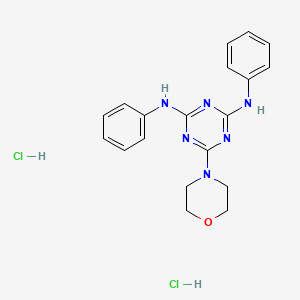
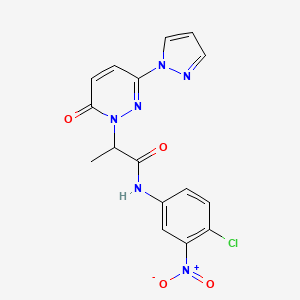
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
![N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B2578257.png)
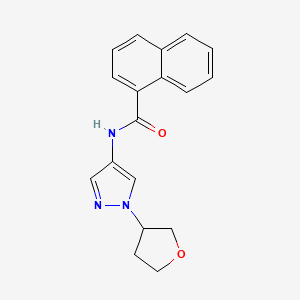
![Ethyl 2-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2578260.png)
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)
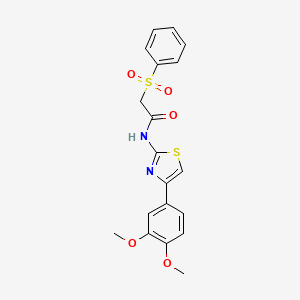
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578266.png)
